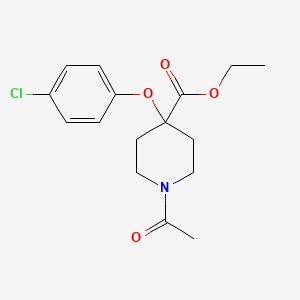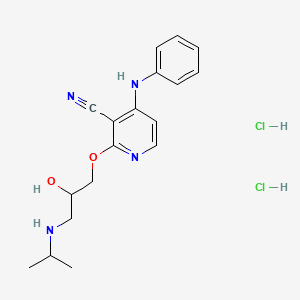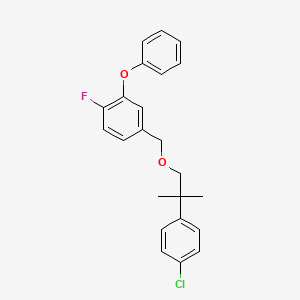![molecular formula C41H30O27 B12761302 [(1S,8R,13R)-1,18,19,23,23-pentahydroxy-2,5,15-trioxo-10,11-bis[(3,4,5-trihydroxybenzoyl)oxy]-6,9,14,24-tetraoxapentacyclo[18.3.1.04,22.08,13.016,21]tetracosa-3,16,18,20-tetraen-12-yl] 3,4,5-trihydroxybenzoate CAS No. 58690-20-3](/img/structure/B12761302.png)
[(1S,8R,13R)-1,18,19,23,23-pentahydroxy-2,5,15-trioxo-10,11-bis[(3,4,5-trihydroxybenzoyl)oxy]-6,9,14,24-tetraoxapentacyclo[18.3.1.04,22.08,13.016,21]tetracosa-3,16,18,20-tetraen-12-yl] 3,4,5-trihydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “[(1S,8R,13R)-1,18,19,23,23-pentahydroxy-2,5,15-trioxo-10,11-bis[(3,4,5-trihydroxybenzoyl)oxy]-6,9,14,24-tetraoxapentacyclo[18.3.1.04,22.08,13.016,21]tetracosa-3,16,18,20-tetraen-12-yl] 3,4,5-trihydroxybenzoate” is a highly complex organic molecule characterized by multiple hydroxyl groups, trioxo functionalities, and trihydroxybenzoyl moieties. Such compounds are often studied for their potential biological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of hydroxyl groups, esterification, and cyclization reactions. The starting materials could include simpler polyhydroxybenzoic acids and other aromatic compounds. Typical reaction conditions might involve the use of catalysts, solvents like dichloromethane or methanol, and temperature control to ensure the desired product formation.
Industrial Production Methods
Industrial production of such complex molecules is challenging and often requires advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to optimize reaction conditions and yields. The scalability of the synthesis process is crucial for industrial applications.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce polyols.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound’s multiple hydroxyl groups and aromatic rings might interact with biomolecules, making it a potential candidate for studying enzyme inhibition or protein binding.
Medicine
The compound’s structure suggests potential medicinal applications, such as antioxidant activity, anti-inflammatory properties, or as a lead compound for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its multiple functional groups.
作用机制
The compound’s mechanism of action would depend on its specific interactions with molecular targets. For example, its hydroxyl groups might form hydrogen bonds with proteins or nucleic acids, affecting their function. The aromatic rings could participate in π-π interactions, influencing molecular recognition processes.
相似化合物的比较
Similar Compounds
Gallic Acid: A simpler polyhydroxybenzoic acid with antioxidant properties.
Ellagic Acid: A dimeric derivative of gallic acid with potential anticancer activity.
Tannic Acid: A complex mixture of polyphenolic compounds with astringent properties.
Uniqueness
The uniqueness of the compound lies in its highly complex structure, which combines multiple functional groups and aromatic rings, potentially leading to diverse biological activities and applications.
属性
CAS 编号 |
58690-20-3 |
|---|---|
分子式 |
C41H30O27 |
分子量 |
954.7 g/mol |
IUPAC 名称 |
[(1S,8R,13R)-1,18,19,23,23-pentahydroxy-2,5,15-trioxo-10,11-bis[(3,4,5-trihydroxybenzoyl)oxy]-6,9,14,24-tetraoxapentacyclo[18.3.1.04,22.08,13.016,21]tetracosa-3,16,18,20-tetraen-12-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H30O27/c42-15-1-10(2-16(43)26(15)50)34(54)65-32-30-22(9-62-37(57)14-8-23(49)41(61)40(59,60)25(14)24-13(38(58)64-30)7-21(48)29(53)31(24)68-41)63-39(67-36(56)12-5-19(46)28(52)20(47)6-12)33(32)66-35(55)11-3-17(44)27(51)18(45)4-11/h1-8,22,25,30,32-33,39,42-48,50-53,59-61H,9H2/t22-,25?,30-,32?,33?,39?,41-/m1/s1 |
InChI 键 |
QFJVFTCFAZSXCY-QTXLKUQUSA-N |
手性 SMILES |
C1[C@@H]2[C@H](C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C7=C6C8C(=CC(=O)[C@](C8(O)O)(O7)O)C(=O)O1)O)O |
规范 SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C7=C6C8C(=CC(=O)C(C8(O)O)(O7)O)C(=O)O1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



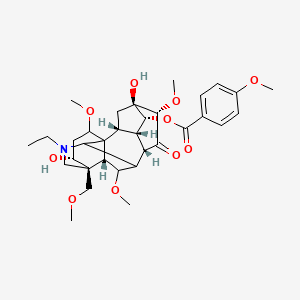


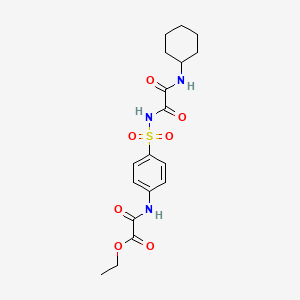

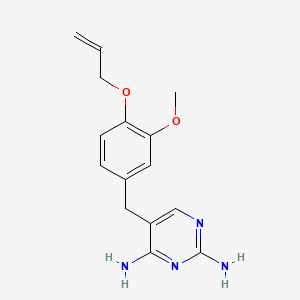
![methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12761268.png)
